

An In-Depth Technical Guide to Ethyl 2-benzyl-3-oxobutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-benzylacetooacetate*

Cat. No.: *B018223*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-benzyl-3-oxobutanoate, a key organic intermediate. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, spectral data for characterization, and essential safety information. The information is presented to support its application in research and development, particularly in the synthesis of more complex molecular architectures.

Chemical Identity and Properties

Ethyl 2-benzyl-3-oxobutanoate, commonly known as **ethyl 2-benzylacetooacetate**, is a beta-keto ester. Its structure features a benzyl group at the alpha position relative to the ester carbonyl group.

IUPAC Name: ethyl 2-benzyl-3-oxobutanoate[1]

Synonyms: **Ethyl 2-benzylacetooacetate**, Ethyl 2-acetyl-3-phenylpropionate, 2-Benzylacetooacetic Acid Ethyl Ester[2]

CAS Number: 620-79-1

Molecular Formula: C₁₃H₁₆O₃[2]

Molecular Weight: 220.27 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of ethyl 2-benzyl-3-oxobutanoate.

Property	Value	Reference
Physical State	Liquid	[2]
Boiling Point	276 °C (at 760 mmHg)	
Density	1.036 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.5	
Flash Point	>113 °C (>230 °F)	[3]
Vapor Pressure	0.00493 mmHg at 25 °C	[4]
Solubility	Insoluble in water; soluble in organic solvents and oils.	[3]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the verification of the structure and purity of ethyl 2-benzyl-3-oxobutanoate. The following tables summarize the key spectral data.

NMR Spectroscopy

The following data is for the compound dissolved in CDCl₃.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29-7.08	m	5H	Ar-H
4.12-4.07	m	2H	-O-CH ₂ -CH ₃
3.77-3.33	m	1H	α -CH
3.16-3.13	m	2H	Ar-CH ₂ -
2.18	s	3H	-C(=O)-CH ₃
1.20-1.14	m	3H	-O-CH ₂ -CH ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
202.7	Ketone C=O
169.3	Ester C=O
138.3	Ar-C (quaternary)
128.9	Ar-CH
128.8	Ar-CH
126.9	Ar-CH
61.7	α -CH
61.5	-O-CH ₂ -CH ₃
34.2	Ar-CH ₂ -
29.9	-C(=O)-CH ₃
14.2	-O-CH ₂ -CH ₃

IR and Mass Spectrometry

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. Key peaks are observed around 1730 cm^{-1} (ester C=O stretch) and 1702 cm^{-1} (ketone C=O stretch).

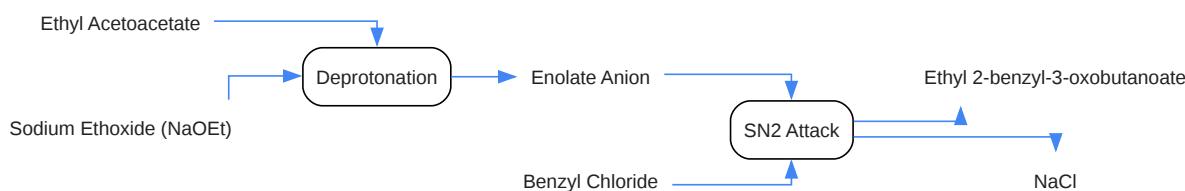
Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound. The exact mass is calculated as 220.11.

Synthesis of Ethyl 2-benzyl-3-oxobutanoate

The most common and efficient method for the synthesis of ethyl 2-benzyl-3-oxobutanoate is the acetoacetic ester synthesis, which involves the alkylation of the enolate of ethyl acetoacetate.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. First, a strong base, such as sodium ethoxide, is used to deprotonate the acidic α -carbon of ethyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride and displacing the chloride ion.



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Caption: Reaction mechanism for the synthesis.

Experimental Protocol

This protocol details the synthesis of ethyl 2-benzyl-3-oxobutanoate from ethyl acetoacetate and benzyl chloride.

Materials:

- Sodium ethoxide (3.4 g, 0.05 mol)
- Absolute ethanol (25 mL)
- Ethyl 3-oxobutanoate (ethyl acetoacetate) (6.5 g, 0.05 mol)
- Benzyl chloride (6.3 g, 0.05 mol)
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate

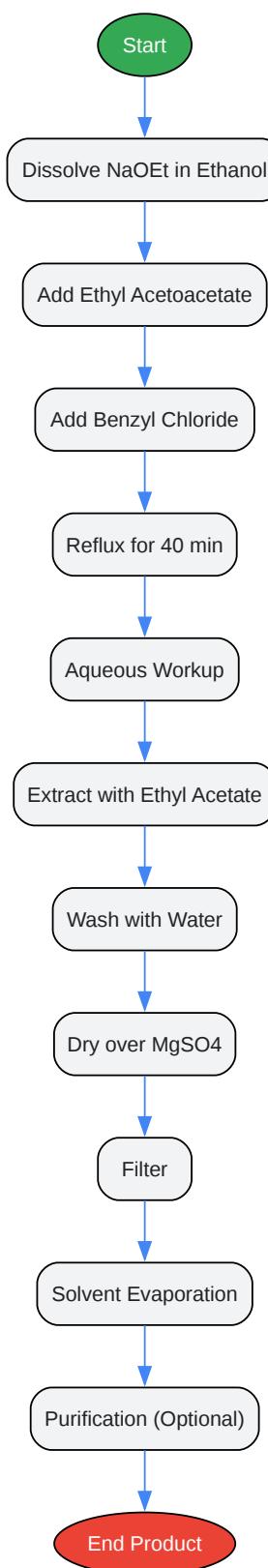
Procedure:

- In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide in ethanol with stirring until a clear solution is obtained.
- Add ethyl 3-oxobutanoate to the flask. Attach a reflux condenser. Stir the mixture until all solids have dissolved. Note that this step is exothermic.
- Once the flask has cooled to room temperature, slowly add benzyl chloride dropwise through the condenser.
- Heat the reaction mixture to reflux and maintain for 40 minutes.
- After reflux, cool the mixture to room temperature and pour it into 100 mL of deionized water.
- Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
- Combine the organic extracts and wash with deionized water (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent.

- Remove the solvent using a rotary evaporator to yield the crude product.
- The product can be further purified by column chromatography or distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target compound.



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Caption: Experimental workflow diagram.

Safety Information

It is essential to handle ethyl 2-benzyl-3-oxobutanoate with appropriate safety precautions in a laboratory setting.

Hazard Classification: Irritant[4]

GHS Pictogram:

-  alt text

Hazard Statements:

- While a specific H-statement is not consistently reported, as an irritant, it may cause skin and eye irritation.

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- S24/25: Avoid contact with skin and eyes.[4]

First Aid Measures:

- After inhalation: Move to fresh air.
- In case of skin contact: Wash off with soap and plenty of water.
- In case of eye contact: Flush eyes with water as a precaution.
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 2-benzyl-3-oxobutanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018223#iupac-name-for-ethyl-2-benzylacetacetate>

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